Home > Products > Screening Compounds P51503 > 1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid
1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid - 150131-21-8

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid

Catalog Number: EVT-388090
CAS Number: 150131-21-8
Molecular Formula: C17H17Cl2NO4
Molecular Weight: 370.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid is a derivative of the 1,4-dihydropyridine (DHP) class, which is known for its diverse pharmacological properties. DHP derivatives have been extensively studied due to their potential therapeutic applications, particularly in the treatment of cardiovascular diseases and as antihypertensive agents. The structural modifications of the DHP ring have been shown to result in compounds with varying biological activities, which is crucial for the development of new therapeutic agents.

Applications in Various Fields

Hypoglycemic Agents

One of the applications of DHP derivatives is their use as oral hypoglycemic agents. A study on a related compound, 1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid, demonstrated hypoglycemic activity without the undesirable effects associated with nicotinic acid1. This suggests that certain DHP derivatives could be developed as antidiabetic medications, offering an alternative to existing treatments.

Antiulcer Activity

Another significant application of DHP derivatives is in the treatment of ulcerative conditions. The synthesis of 1,4-dihydropyridines and their Mannich bases with sulfanilamide has been shown to enhance antiulcer activity2. The study found that the introduction of a methoxy group on the DHP ring increased the antiulcer potential of these compounds. This indicates that structural modifications of DHP derivatives can lead to the development of effective antiulcer medications.

Synthesis Optimization

The synthesis of DHP derivatives is also an area of interest, as optimizing the synthetic procedures can lead to more efficient production of these compounds. A study on the synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid under phase transfer catalysis achieved an 81% yield, demonstrating the effects of catalyst amount, reaction time, and solvent on the synthesis process3. This research contributes to the broader field of chemical synthesis, where improved yields and reaction conditions can facilitate the large-scale production of pharmacologically active DHP derivatives.

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester (1)

Compound Description: This compound, also referred to as compound 1, is a potent calcium antagonist. It exhibits strong antihypertensive effects, particularly the α-isomer known as benidipine hydrochloride (KW-3049). The (+)-α enantiomer [(S)-(S)-1] displays significantly higher hypotensive activity compared to the (-)-α enantiomer.

1,4-Dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid (2)

Compound Description: This compound, designated as 2, serves as a crucial intermediate in the synthesis of four optical isomers of compound 1. It can be optically resolved to obtain (R)-(-)- and (S)-(+)-enantiomers. , ,

Methyl(ω-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Iodide

Compound Description: These permanently charged chiral dihydropyridines act as molecular probes for L-type calcium channels. Compounds with an eight-carbon alkyl linker demonstrate optimal L-type Ca2+ channel blocking activity, with the S-enantiomer showing higher potency than the R-enantiomer.

3-(2-guanidinoethyl) 5-isopropyl 2,6-dimethyl-1,4-dihydro-4-(2,3-dichlorophenyl)pyridine-3,5-dicarboxylate (9)

Compound Description: Compound 9 is a 3-(2-guanidinoethyl) analog synthesized via a Hantzsch condensation reaction. This compound exhibits considerably weaker calcium channel antagonist activity compared to the reference drug nifedipine.

3-[2-(S-methylisothioureidoethyl)] 5-isopropyl 2,6-dimethyl-1,4-dihydro-4-(2,3-dichlorophenyl)pyridine-3,5-dicarboxylate hydrochloride (12)

Compound Description: This compound, designated as 12, is a 3-[2-(S-methylisothioureidoethyl)] analog of the 1,4-dihydropyridine scaffold. Like compound 9, it exhibits significantly weaker calcium channel antagonist activity than nifedipine.

2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride [(S)-(+)-1 and (R)-(-)-1]

Compound Description: These optically active compounds are synthesized from (R)-(-) and (S)-(+)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids. , Pharmacological investigations, including antihypertensive effects on spontaneously hypertensive rats and inhibition of [3H]nimodipine binding, determined the (4S)-(+)-enantiomer as the active form. ,

4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3-ethoxycarbonyl-5-methoxycarbonyl pyridine

Compound Description: This compound, commonly known as felodipine, is a selective vasodilating anti-hypertensive drug. , Its primary mechanism of action involves the inhibition of membrane depolarization-evoked responses, suggesting a selective blocking effect on L-type calcium channels.

3,5-pyridinedicarboxylic acid-4-(2,3-dichlorophenyl)-2,6-dimethyl-3-ethyl-5-methyl ester (1), 3,5-pyridinedicarboxylic acid-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-dimethyl ester (2) and 3,5-pyridinedicarboxylic acid-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-diethyl ester (3)

Compound Description: These compounds are identified as impurities in the bulk drug felodipine as recorded in the European Pharmacopoeia 7. Their synthesis provides a basis for controlling these impurities during the production, inspection, and storage of felodipine.

2-(1,1,3-Trioxo-2,3-dihydro-1,2-benzisothiazol-2-yl)ethyl 2,6-dimethyl-5-(ethoxycarbonyl)-4-methyl-1,4-dihydropyridinecarboxylate (4A)

Compound Description: This compound is a 1,4-dihydropyridine derivative linked to a 1,2-benzisothiazol-3-one moiety. It exhibits potent in vitro platelet aggregation inhibitory activity and significant in vivo antithrombotic activity in mice. Importantly, compound 4A did not demonstrate any cardiovascular effects at doses up to 750 µg/kg in anesthetized cats or 500 µg/kg in anesthetized rats.

Nifedipine

Compound Description: Nifedipine is a widely used calcium channel antagonist known for its potent vasodilatory and antihypertensive effects. , It is often used as a reference compound for comparing the activity of new calcium channel antagonists.

BayK-8644 (1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid, methyl ester)

Compound Description: BayK-8644 is a L-type calcium channel agonist. , , , , It can enhance L-type calcium channel activity and stimulate vasoconstriction.

Clevidipine Butyrate

Compound Description: Clevidipine butyrate is an ultra-short-acting intravenous calcium channel blocker used for the rapid reduction of blood pressure in hypertensive emergencies. , ,

Nimodipine

Compound Description: Nimodipine is another dihydropyridine calcium channel blocker, primarily used for the prevention of cerebral vasospasm following subarachnoid hemorrhage. It also shows potential as a neuroprotective agent. ,

Diethyl 4-(2,6-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Compound Description: This compound is a substrate in an oxidative dehydrogenation reaction catalyzed by a zeolite-encapsulated iron porphyrin complex using iodobenzene diacetate as the oxidant. The reaction efficiently converts it to the corresponding pyridine derivative with high yield (100%).

Source and Classification

This compound is derived from the broader category of dihydropyridine compounds, which are known for their role as calcium channel blockers. Its chemical structure can be represented by the molecular formula C17H17Cl2NO4C_{17}H_{17}Cl_2NO_4 and a molecular weight of approximately 370.23 g/mol. It is often studied in the context of cardiovascular pharmacology due to its influence on calcium channels in vascular smooth muscle cells .

Synthesis Analysis

The synthesis of 1,4-dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid typically involves a modified Hantzsch reaction. This method generally includes the following steps:

  1. Reagents: The synthesis requires starting materials such as ethyl acetoacetate, 2,3-dichloroaniline, and various aldehydes.
  2. Reaction Conditions: The reaction is usually conducted under reflux conditions in a suitable solvent (e.g., ethanol) to facilitate the formation of the dihydropyridine structure.
  3. Catalysts: Acidic or basic catalysts may be employed to enhance reaction rates and yield.
  4. Purification: After synthesis, the product can be purified using techniques such as recrystallization or chromatography to isolate the desired compound from byproducts .
Molecular Structure Analysis

The molecular structure of 1,4-dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid features:

  • A pyridine ring that contributes to its aromatic properties.
  • Dihydro configuration indicating saturation at specific positions.
  • Ethoxycarbonyl and dichlorophenyl substituents that enhance its lipophilicity and biological activity.

The compound's three-dimensional conformation can significantly influence its interaction with biological targets, particularly calcium channels .

Chemical Reactions Analysis

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid participates in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the ethoxy group can be hydrolyzed to yield corresponding carboxylic acids.
  2. Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
  3. Alkylation: The nitrogen atom in the pyridine ring can undergo alkylation reactions with suitable electrophiles.

These reactions are essential for modifying the compound for enhanced pharmacological efficacy or for synthesizing related compounds .

Mechanism of Action

The mechanism of action of 1,4-dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid primarily involves its role as a calcium channel agonist. It facilitates calcium ion influx through partially activated voltage-dependent calcium channels in vascular smooth muscle cells. This action results in:

  • Vasoconstriction: Increased intracellular calcium levels lead to muscle contraction.
  • Positive Inotropic Effects: Enhanced contractility of cardiac muscle due to increased calcium availability.

These effects make it a valuable compound for research into cardiovascular therapies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid include:

PropertyValue
Melting Point175–178 °C
Boiling PointApproximately 493.3 °C
Density1.343 g/cm³ (predicted)
SolubilitySlightly soluble in DMSO and methanol
pKaApproximately 1.67
ColorWhite to pale beige
StabilityHygroscopic

These properties indicate that the compound is solid at room temperature and has moderate solubility in organic solvents .

Applications

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid has several scientific applications:

  1. Pharmacological Research: It serves as a model compound for studying calcium channel modulation and cardiovascular drug development.
  2. Synthetic Chemistry: Used as an intermediate in synthesizing more complex pharmaceutical agents.
  3. Biochemical Studies: Investigated for its effects on cellular calcium dynamics and potential therapeutic applications in hypertension and heart failure.

Properties

CAS Number

150131-21-8

Product Name

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid

IUPAC Name

4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Molecular Formula

C17H17Cl2NO4

Molecular Weight

370.2 g/mol

InChI

InChI=1S/C17H17Cl2NO4/c1-4-24-17(23)13-9(3)20-8(2)12(16(21)22)14(13)10-6-5-7-11(18)15(10)19/h5-7,14,20H,4H2,1-3H3,(H,21,22)

InChI Key

KCIBIAFYYVAYEO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C

Synonyms

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic Acid; 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-Ethyl Ester;

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.